1-(1H-indol-3-yl)-3-(m-tolyl)urea

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

1-(1H-Indol-3-yl)-3-(m-tolyl)urea (CAS 941926-93-8) is a small-molecule diaryl urea featuring a 1H-indole core linked at the 3-position via a urea bridge to a meta-tolyl (3-methylphenyl) group. With a molecular weight of 265.31 g·mol⁻¹, calculated LogP of 3.0, three hydrogen bond donors (both urea NH and indole NH), a topological polar surface area (TPSA) of 56.9 Ų, and a ChEMBL identifier (CHEMBL5421739), the compound occupies physicochemical space typical of orally bioavailable kinase and inflammasome inhibitor scaffolds.

Molecular Formula C16H15N3O
Molecular Weight 265.316
CAS No. 941926-93-8
Cat. No. B2857965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-3-(m-tolyl)urea
CAS941926-93-8
Molecular FormulaC16H15N3O
Molecular Weight265.316
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32
InChIInChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20)
InChIKeyQQWIYLNMEPWVOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(1H-Indol-3-yl)-3-(m-tolyl)urea CAS 941926-93-8: Core Structure, Physicochemical Profile, and Pharmacophoric Class Affiliation


1-(1H-Indol-3-yl)-3-(m-tolyl)urea (CAS 941926-93-8) is a small-molecule diaryl urea featuring a 1H-indole core linked at the 3-position via a urea bridge to a meta-tolyl (3-methylphenyl) group [1]. With a molecular weight of 265.31 g·mol⁻¹, calculated LogP of 3.0, three hydrogen bond donors (both urea NH and indole NH), a topological polar surface area (TPSA) of 56.9 Ų, and a ChEMBL identifier (CHEMBL5421739), the compound occupies physicochemical space typical of orally bioavailable kinase and inflammasome inhibitor scaffolds [2]. The indol-3-yl urea template has been validated in multiple target families including PKCα [3], NLRP3 inflammasome, STING, ABCG2, and ACAT, establishing a class-level precedent for broad biological interrogation.

Why 1-(1H-Indol-3-yl)-3-(m-tolyl)urea Cannot Be Generically Substituted by Other Indolylurea Analogs


Within the indol-3-yl urea chemotype, small structural perturbations produce functionally divergent outcomes. The meta-methyl regiochemistry on the terminal aryl ring, the unsubstituted indole N–H, and the absence of N-alkylation on either urea nitrogen collectively create a unique hydrogen-bond donor/acceptor topology that is absent in closely related analogs [1]. The para-tolyl isomer (1-(1H-indol-3-yl)-3-(p-tolyl)urea) differs only in methyl position yet exhibits altered electron distribution and steric profile at the urea-binding interface. N-ethylated variants such as 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (CAS 899989-88-9) remove the critical second urea N–H donor, while N-(2-methoxyethyl)-indole derivatives (e.g., CAS 922992-11-8) block the indole N–H, a pharmacophoric element essential for hinge-region kinase interactions and intra-molecular hydrogen bonding that pre-organizes the bioactive conformation [2]. These structural distinctions mean that potency, selectivity, and even target engagement observed for one indolylurea cannot be assumed for another—a principle borne out in PKCα structure-activity relationship (SAR) studies where minor substituent changes shifted IC₅₀ values across three orders of magnitude [3].

1-(1H-Indol-3-yl)-3-(m-tolyl)urea: Quantifiable Differentiation Evidence Against Close Analogs


Meta-Tolyl vs. Para-Tolyl Regioisomerism: Differentiated LogP and Topological Polar Surface Area

The target compound (meta-tolyl isomer) and its para-tolyl regioisomer (1-(1H-indol-3-yl)-3-(p-tolyl)urea) are constitutional isomers differing solely in methyl group position on the terminal phenyl ring. Both share an identical molecular formula (C₁₆H₁₅N₃O) and molecular weight (265.31 g·mol⁻¹), yet the meta substitution produces a dipole moment vector distinct from the para configuration, which can differentially influence urea N–H acidity, solubility, and target-site complementarity [1]. In the absence of head-to-head biological data, the computed XLogP3 value of 3.0 and TPSA of 56.9 Ų for the meta isomer [2] provide a baseline for procurement decisions where regioisomeric purity is critical for assay reproducibility.

Physicochemical profiling Regioisomer comparison Drug-likeness parameters

Unsubstituted Indole N–H vs. N-Alkylated Analogs: Hydrogen Bond Donor Count and Conformational Pre-organization

The target compound retains a free indole N–H (total HBD count = 3: indole NH, urea NH, urea NH′), whereas at least two commercially available close analogs eliminate one or more HBDs: 1-ethyl-3-(1H-indol-3-yl)-1-(m-tolyl)urea (CAS 899989-88-9, C₁₈H₁₉N₃O, MW 293.36) bears an ethyl substituent on one urea nitrogen, reducing the urea HBD count to 1 ; and 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(m-tolyl)urea (CAS 922992-11-8, C₁₉H₂₁N₃O₂, MW 323.4) carries a 2-methoxyethyl group on the indole nitrogen, eliminating the indole N–H entirely [1]. In the Djung et al. PKCα indolylurea series, the intramolecular hydrogen bond between the indole N–H and the urea carbonyl oxygen was explicitly identified as a critical conformational restraint that pre-organizes the bioactive geometry [2]. N-alkylation of the indole nitrogen abolished this interaction and correlated with substantial potency losses.

Kinase hinge-binding pharmacophore Hydrogen bond donor topology Intramolecular hydrogen bonding

Indol-3-yl Urea Scaffold: Validated Kinase and Inflammasome Inhibitor Template with Established SAR Precedent

The indol-3-yl urea template to which this compound belongs has been pharmacologically validated across multiple therapeutically relevant targets. In the Djung et al. (2011) PKCα series, indolylureas achieved nanomolar potency against PKCα with selectivity over PKA; the most potent compound in that series exhibited an IC₅₀ of 95 nM against PKCα (kemptide substrate, 50 μM ATP, mass spectrometry detection) [1]. In the NLRP3 inflammasome space, structurally related indolylureas have demonstrated IC₅₀ values of 294 nM (THP-1 cells, IL-1β production readout) [2]. In the STING pathway, dimeric 1-(1H-indol-3-yl) urea derivatives have shown IC₅₀ values of 0.124 μM (m-STING) and 0.533 μM (h-STING) [3]. While no direct quantitative data were identified for the specific compound 1-(1H-indol-3-yl)-3-(m-tolyl)urea in these assays, the scaffold's demonstrated tractability across multiple targets provides a strong class-level rationale for its prioritization as a screening candidate.

PKCα kinase inhibition NLRP3 inflammasome STING pathway Indolylurea SAR

Meta-Methyl Substitution: Differentiated Steric and Electronic Profile Relative to Unsubstituted Phenyl and Halo-Phenyl Analogs

The meta-methyl group on the terminal phenyl ring of the target compound provides a +I (inductive) electron-donating effect without the strong +M (mesomeric) contribution of para-substituted electron-donating groups. This electronic profile differentiates it from: (a) the unsubstituted phenyl analog (H-151 core, CAS 941987-60-6 carries a 4-ethylphenyl group), (b) halogen-substituted variants such as 1-(3-chloro-4-methylphenyl)-3-(1H-indol-3-yl)urea (STING-IN-7, IC₅₀ = 11.5 nM against STING pathway ), and (c) methoxy-substituted analogs that introduce additional H-bond acceptor character. In ACAT inhibitor SAR studies on indolylurea series [1], the position and electronic nature of the aryl substituent dramatically modulated both in vitro enzyme inhibition (aortic ACAT) and in vivo cholesterol-lowering efficacy (cholesterol-fed rat model, ED₂₅ values <0.1 mg·kg⁻¹ p.o.), demonstrating that the meta-methyl substitution pattern represents a deliberate electronic tuning distinct from unsubstituted, halo, or alkoxy variants.

Structure-activity relationship Aryl substitution effect Electron-donating group

Absence of Metabolic Liability from N-Dealkylation: Unsubstituted Urea vs. N-Ethyl and N-Methoxyethyl Analogs

The target compound lacks N-alkyl substituents on both the urea function and the indole nitrogen, removing two major metabolic soft spots present in close analogs. The N-ethyl analog (CAS 899989-88-9) is susceptible to oxidative N-deethylation by CYP450 enzymes, generating the same des-ethyl metabolite. The N-(2-methoxyethyl)-indole analog (CAS 922992-11-8) contains an O-dealkylation site on the methoxyethyl chain that can produce a reactive aldehyde intermediate upon oxidative O-demethylation [1]. While no direct comparative microsomal stability data were identified for these specific compounds, the structural avoidance of N-alkyl and O-alkyl groups represents a deliberate design feature that may confer superior metabolic stability relative to alkylated analogs—a critical consideration for any in vivo pharmacological studies [2].

Metabolic stability N-dealkylation In vitro ADME

1-(1H-Indol-3-yl)-3-(m-tolyl)urea CAS 941926-93-8: Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Screening Library Construction Requiring Maximal HBD Pharmacophore Complement

For laboratories assembling focused kinase inhibitor libraries, the target compound provides the full complement of three hydrogen bond donors (indole N–H + two urea N–H), preserving the intramolecular H-bond between indole N–H and urea C=O that Djung et al. identified as essential for PKCα inhibitory conformation [1]. Unlike N-ethylated urea analogs (CAS 899989-88-9) that sacrifice one urea HBD, and N-(2-methoxyethyl)-indole analogs (CAS 922992-11-8) that abrogate the indole N–H entirely, this compound retains the complete donor topology required for bidentate hinge-region kinase binding. Procurement of this specific regioisomer guarantees that screening hits arise from a chemotype with the maximal pharmacophoric potential of the indolylurea scaffold.

Inflammasome and Innate Immunity Target Screening with Meta-Tolyl Electronic Tuning

Given the validated NLRP3 inhibitory activity of indolylureas (IC₅₀ = 294 nM in THP-1 cells [2]) and STING antagonism by H-151-derived indolylureas (IC₅₀ = 0.124 μM m-STING [3]), the target compound's meta-tolyl group provides a weakly electron-donating (+I only) aryl substituent that cannot be replicated by para-tolyl, halo-phenyl, or alkoxy-phenyl analogs. For innate immunity target screens where subtle aryl electronic modulation determines NLRP3 vs. AIM2 vs. STING selectivity, this compound fills a specific and non-redundant SAR coordinate.

Metabolic Stability-Focused Lead Optimization Without N-Dealkylation Confounds

Investigators requiring in vivo pharmacokinetic profiling should prioritize this compound over N-alkylated analogs because the absence of N-ethyl and O-methyl substituents eliminates two common CYP450-mediated metabolic clearance pathways (N-deethylation and O-demethylation [4]). This simplifies the interpretation of in vivo PK data—any observed clearance can be attributed to indole oxidation or urea hydrolysis rather than rapid N-dealkylation, providing a cleaner baseline for structure-metabolism relationship studies.

Regioisomeric Purity-Dependent Assay Development (Meta vs. Para Differentiation)

For target engagement assays where the meta-methyl vs. para-methyl distinction could influence binding pocket complementarity, the target compound must be procured with verified regioisomeric purity (¹H-NMR confirmation of meta-substitution aromatic splitting pattern). The para-tolyl isomer, while sharing identical molecular formula and weight, presents a distinct dipole vector and steric footprint that can produce false-negative or false-positive screening results if present as an impurity. The computed XLogP3 of 3.0 and TPSA of 56.9 Ų [5] provide orthogonal identity verification parameters.

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